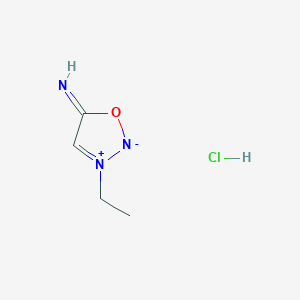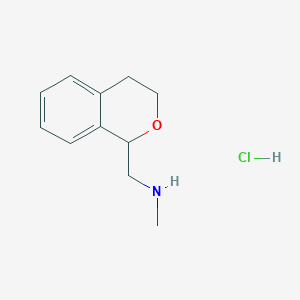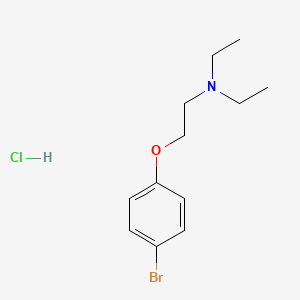
2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is a chemical compound with the molecular formula C12H14ClFO . It is used in scientific research and offers diverse applications due to its unique properties.
Molecular Structure Analysis
The molecular structure of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone can be represented by the SMILES stringFc1ccc(cc1)C(=O)CCl . The InChI key for this compound is UJZWJOQRSMOFMA-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone has been used in the synthesis and labeling of neuroleptic drugs such as haloperidol and trifluperidol. These compounds were labeled with carbon-14 at the carbonyl position for metabolic studies. The synthesis involved several steps, including the preparation of cyclopropionic-1-14C acid, condensation with fluorobenzene, and subsequent reactions to yield haloperidol-1-14C and trifluperidol-1-14C, with the overall radiochemical yields from barium carbonate-14C being 31% and 27%, respectively (Nakatsuka, Kawahara, Kamada, & Yoshitake, 1978).
Analytical Chemistry Applications
In analytical chemistry, 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone derivatives have been used as fluorogenic labelling reagents in pre-column derivatization for the HPLC separation of chlorophenols. This method allows for the sensitive detection of chlorocresol and chloroxylenol in pharmaceutical formulations by creating fluorescent ethers that can be separated by reversed-phase HPLC (Gatti, Roveri, Bonazzi, & Cavrini, 1997).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(14)7-10(9)13/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGFYJNRZWULAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642451 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone | |
CAS RN |
898765-86-1 |
Source


|
| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)


![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)



![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)



![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)